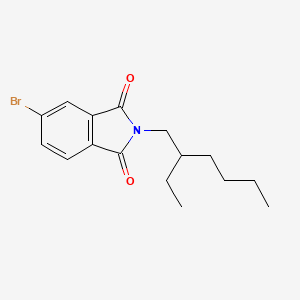
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Analyse Chemischer Reaktionen
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(2-ethylhexyl)isoindoline-1,3-dione can be compared with other similar compounds such as:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
5-Bromo-2-isopropylisoindoline-1,3-dione:
Eigenschaften
Molekularformel |
C16H20BrNO2 |
|---|---|
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
5-bromo-2-(2-ethylhexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H20BrNO2/c1-3-5-6-11(4-2)10-18-15(19)13-8-7-12(17)9-14(13)16(18)20/h7-9,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
GAIFMSMFNRVHLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



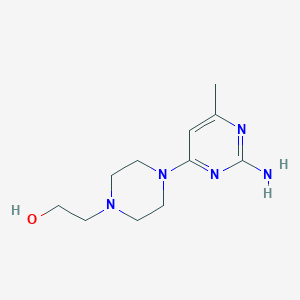
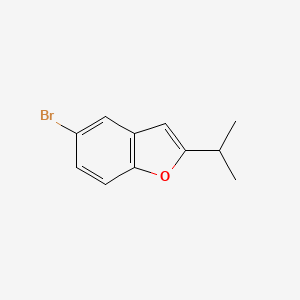
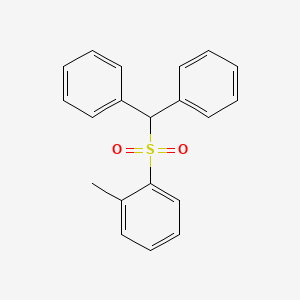
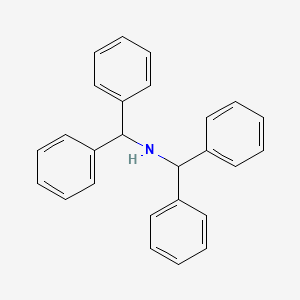
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
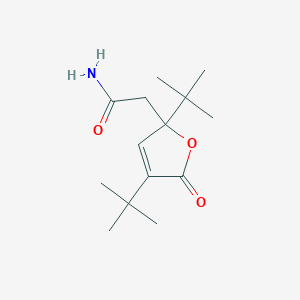
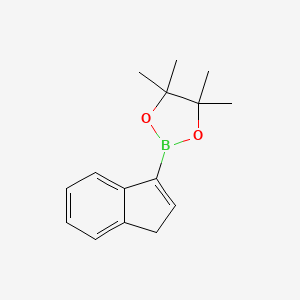
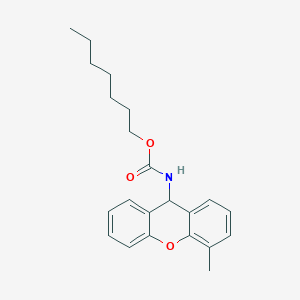
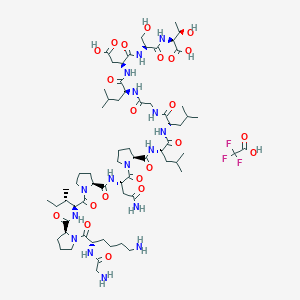
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
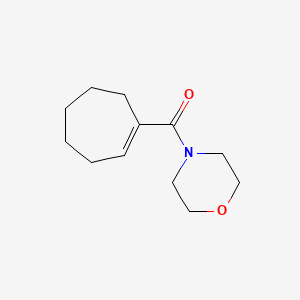
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
